Yohimbe bark
Yohimbe bark
Yohimbine is an indole alkaloid derived from the bark of the Central African yohimbe tree (Pausinystalia yohimbe) that is widely used as therapy for erectile dysfunction. Yohimbine use has been associated with occasional severe adverse events, but has not been linked to serum enzyme elevations or clinically apparent acute liver injury.
Yohimbine, also known as quebrachin or aphrodine, belongs to the class of organic compounds known as yohimbine alkaloids. These are alkaloids containing the pentacyclic yohimban skeleton. The Yohimbinoid alkaloids contain a carbocyclic ring E arising through C-17 to C-18 bond formation in a corynantheine precursor. Yohimbine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Yohimbine has been detected in multiple biofluids, such as urine and blood. Within the cell, yohimbine is primarily located in the membrane (predicted from logP). Yohimbine can be biosynthesized from yohimbic acid.
Yohimbine is an indole alkaloid with alpha2-adrenoceptor antagonist activity. It is produced by Corynanthe johimbe and Rauwolfia serpentina. It has a role as an alpha-adrenergic antagonist, a serotonergic antagonist and a dopamine receptor D2 antagonist. It derives from a yohimbic acid.
Yohimbine, also known as quebrachin or aphrodine, belongs to the class of organic compounds known as yohimbine alkaloids. These are alkaloids containing the pentacyclic yohimban skeleton. The Yohimbinoid alkaloids contain a carbocyclic ring E arising through C-17 to C-18 bond formation in a corynantheine precursor. Yohimbine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Yohimbine has been detected in multiple biofluids, such as urine and blood. Within the cell, yohimbine is primarily located in the membrane (predicted from logP). Yohimbine can be biosynthesized from yohimbic acid.
Yohimbine is an indole alkaloid with alpha2-adrenoceptor antagonist activity. It is produced by Corynanthe johimbe and Rauwolfia serpentina. It has a role as an alpha-adrenergic antagonist, a serotonergic antagonist and a dopamine receptor D2 antagonist. It derives from a yohimbic acid.
Brand Name:
Vulcanchem
CAS No.:
146-48-5
VCID:
VC0192690
InChI:
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1
SMILES:
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Molecular Formula:
C21H26N2O3
Molecular Weight:
354.4 g/mol
Yohimbe bark
CAS No.: 146-48-5
Natural Products
VCID: VC0192690
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4 g/mol
CAS No. | 146-48-5 |
---|---|
Product Name | Yohimbe bark |
Molecular Formula | C21H26N2O3 |
Molecular Weight | 354.4 g/mol |
IUPAC Name | methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
Standard InChI | InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1 |
Standard InChIKey | BLGXFZZNTVWLAY-SCYLSFHTSA-N |
Isomeric SMILES | COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
SMILES | COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Canonical SMILES | COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Melting Point | 241 °C 250.8333333333 °C 241°C |
Physical Description | Solid |
Description | Yohimbine is an indole alkaloid derived from the bark of the Central African yohimbe tree (Pausinystalia yohimbe) that is widely used as therapy for erectile dysfunction. Yohimbine use has been associated with occasional severe adverse events, but has not been linked to serum enzyme elevations or clinically apparent acute liver injury. Yohimbine, also known as quebrachin or aphrodine, belongs to the class of organic compounds known as yohimbine alkaloids. These are alkaloids containing the pentacyclic yohimban skeleton. The Yohimbinoid alkaloids contain a carbocyclic ring E arising through C-17 to C-18 bond formation in a corynantheine precursor. Yohimbine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Yohimbine has been detected in multiple biofluids, such as urine and blood. Within the cell, yohimbine is primarily located in the membrane (predicted from logP). Yohimbine can be biosynthesized from yohimbic acid. Yohimbine is an indole alkaloid with alpha2-adrenoceptor antagonist activity. It is produced by Corynanthe johimbe and Rauwolfia serpentina. It has a role as an alpha-adrenergic antagonist, a serotonergic antagonist and a dopamine receptor D2 antagonist. It derives from a yohimbic acid. |
Solubility | 3.48e-01 g/L |
Synonyms | Aphrodine Hydrochloride Aphrodyne Corynanthine Corynanthine Tartrate Hydrochloride, Aphrodine Hydrochloride, Yohimbine Pluriviron Rauhimbine Rauwolscine Tartrate, Corynanthine Yocon Yohimbin Spiegel Yohimbine Yohimbine Houdé Yohimbine Hydrochloride Yohimex |
PubChem Compound | 8969 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume